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1,4-Bis(4-vinylphenoxy)butane - 112309-98-5

1,4-Bis(4-vinylphenoxy)butane

Catalog Number: EVT-410471
CAS Number: 112309-98-5
Molecular Formula: C20H22O2
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-Bis(4-vinylphenoxy)butane is a symmetrical aromatic diether commonly employed as a cross-linking agent in polymer chemistry. [, , , ] It plays a crucial role in synthesizing cross-linked polystyrene resins with enhanced swelling characteristics. [, ]

Synthesis Analysis

Methods

The synthesis of 1,4-Bis(4-vinylphenoxy)butane typically involves the reaction of 4-vinylphenol with a suitable dihalide under basic conditions. One common method includes the following steps:

  1. Preparation of 4-Vinylphenol: This can be achieved through the dehydrohalogenation of corresponding halogenated phenols.
  2. Reaction with Dihalide: The prepared 4-vinylphenol is then reacted with a dihaloalkane (such as 1,4-dibromobutane) in the presence of a base (e.g., potassium carbonate) to form the ether linkages characteristic of this compound.

Technical Details

The reaction conditions typically require moderate temperatures (around 60-80 °C) and can be performed in solvents such as dimethylformamide or dimethylsulfoxide. The yield and purity of the product can be optimized by controlling the stoichiometry of reactants and the reaction time .

Molecular Structure Analysis

Data

  • Molecular Weight: 310.39 g/mol
  • Empirical Formula: C20H22O2
  • Density: Approximately 1.06 g/cm³
  • Melting Point: Not specifically documented but generally expected to be above room temperature due to its polymerizable nature .
Chemical Reactions Analysis

Reactions

1,4-Bis(4-vinylphenoxy)butane is primarily known for its ability to undergo copolymerization with styrene and other vinyl monomers. This reaction utilizes its vinyl groups to form long-chain polymers through radical polymerization mechanisms.

Technical Details

During copolymerization, the vinyl groups react via free radical mechanisms, leading to crosslinked networks that enhance material properties such as toughness and thermal stability. The reaction conditions typically involve initiators like azobisisobutyronitrile or benzoyl peroxide to generate radicals necessary for initiating polymerization .

Mechanism of Action

The mechanism by which 1,4-Bis(4-vinylphenoxy)butane acts in polymerization involves several key steps:

  1. Initiation: A radical initiator decomposes to form free radicals.
  2. Propagation: The radicals add to one of the vinyl groups, forming a new radical that can further react with other monomers.
  3. Termination: The growing polymer chains can terminate via combination or disproportionation reactions.

This process results in a highly crosslinked polymer network that exhibits improved mechanical properties compared to linear polymers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but insoluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and heat which may initiate polymerization prematurely.
  • Reactivity: Reacts readily with radical initiators and other vinyl monomers, making it useful in various polymerization processes.

Relevant analyses indicate that its reactivity profile makes it suitable for applications requiring durable materials .

Applications

1,4-Bis(4-vinylphenoxy)butane finds applications primarily in the field of materials science:

  • Polymer Production: Used as a crosslinker in producing thermosetting resins and other high-performance polymers.
  • Coatings: Employed in formulating coatings that require enhanced durability and resistance to environmental factors.
  • Adhesives: Utilized in adhesive formulations where strong bond formation is essential.

These applications leverage its unique chemical structure and reactivity to improve material performance across various industries .

Synthetic Methodologies for 1,4-Bis(4-vinylphenoxy)butane

Nucleophilic Etherification Strategies with Dihaloalkanes

The predominant industrial synthesis of 1,4-Bis(4-vinylphenoxy)butane (CAS 112309-98-5) employs nucleophilic etherification via Williamson ether synthesis, utilizing 1,4-dibromobutane and 4-vinylphenol as key precursors. This method follows an SN₂ mechanism where the phenoxide anion attacks the primary alkyl halide. The reaction proceeds through a double alkylation process: 4-vinylphenol is deprotonated using a strong base (typically potassium carbonate or sodium hydroxide) to form the nucleophilic phenoxide species, which subsequently reacts with 1,4-dibromobutane at temperatures ranging from 80-120°C [6].

Critical reaction parameters include stoichiometric balance and halide reactivity. A slight molar excess of 4-vinylphenol (2.2:1 ratio relative to 1,4-dibromobutane) maximizes di-substituted product formation while minimizing mono-substituted byproducts. Bromide derivatives are preferred over chlorides due to superior leaving group ability, though chloride variants can be employed with phase-transfer catalysts or elevated temperatures. The synthesis of 1,4-dibromobutane itself typically involves ring-opening of tetrahydrofuran with hydrobromic acid catalyzed by sulfuric acid below 50°C [6], ensuring cost-effective precursor availability.

Table 1: Base Efficiency in Williamson Ether Synthesis

Base CatalystReaction Time (hr)Yield (%)Byproduct Formation
Potassium Carbonate8-1085-88Low
Sodium Hydroxide6-778-82Moderate
Sodium Hydride4-580-84Low
Cesium Carbonate5-686-90Very Low

Optimization of Base-Catalyzed Coupling Reactions

Optimization of base-catalyzed coupling focuses on enhancing reaction efficiency and selectivity while minimizing degradation of the vinyl functionality. Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide significantly improve yield (up to 92%) by facilitating interfacial transfer of the phenoxide anion into organic phases. This allows reactions to proceed under milder conditions (60-80°C), preserving the thermally sensitive vinyl groups [6]. Kinetic studies reveal that maintaining pH >10 is crucial for sustained phenoxide generation, but excessive alkalinity (pH >12) promotes hydrolysis of the vinyl moiety or dihaloalkane degradation.

Temperature optimization demonstrates a pronounced effect on reaction kinetics and product quality. Below 80°C, reaction rates become impractically slow (conversion <50% after 12 hours), while temperatures exceeding 120°C accelerate vinyl polymerization side reactions. The optimal temperature window of 100-110°C balances acceptable reaction rates (complete within 6-8 hours) with vinyl group preservation [6]. Advanced process monitoring via inline FTIR or Raman spectroscopy enables real-time tracking of phenoxide consumption and early detection of byproducts, allowing precise reaction control.

Table 2: Temperature-Dependent Yield Optimization

Temperature (°C)Reaction Completion Time (hr)Isolated Yield (%)Vinyl Group Integrity (%)
7018+6298
90107597
11078696
13057891

Solvent Systems and Temperature-Dependent Yield Analysis

Solvent selection critically influences reaction efficiency and purification feasibility. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) provide superior solubility for both phenolic and alkyl halide components, yielding homogeneous reaction mixtures. DMF-based systems typically achieve 85-88% isolated yield at 110°C due to optimal solvation of the transition state [6] [10]. Conversely, protic solvents (e.g., ethanol, isopropanol) depress yields (65-72%) through hydrogen bonding with nucleophiles, reducing their reactivity. Mixed solvent systems such as toluene/DMF (3:1 v/v) offer a compromise, facilitating water azeotrope removal in dehydration steps while maintaining adequate reactant solubility.

Post-reaction purification leverages temperature-dependent crystallization behavior. Cooling the reaction mixture to 0-5°C induces crystallization of the product, which is then isolated by filtration. Recrystallization from ethanol/water mixtures (4:1 v/v) at controlled cooling rates (1-2°C/min) from 80°C to ambient temperature yields high-purity (>95%) product with characteristic melting points of 123-128°C [10]. Large-scale processes employ sequential washing with warm water (50°C) to remove inorganic salts followed by antisolvent crystallization using n-heptane, achieving consistent purity ≥96% as confirmed by HPLC [6].

Table 3: Solvent System Performance Comparison

Solvent SystemReaction Temperature (°C)Yield (%)Purity After Crystallization (%)
DMF11085-8895-97
DMSO11583-8694-96
Toluene/DMF (3:1)10580-8392-95
Ethanol7865-6890-92

Scalability Challenges in Industrial Production

Industrial-scale production of 1,4-Bis(4-vinylphenoxy)butane confronts significant challenges in maintaining stoichiometric control and thermal management. Exothermic risks during alkylation necessitate sophisticated heat transfer systems, with jacketed reactors requiring precise coolant temperature control (ΔT ±2°C) to prevent runaway reactions at scales exceeding 100 liters [6]. Raw material price volatility presents economic hurdles—particularly for 4-vinylphenol and 1,4-dibromobutane, which experienced 12% global price increases in 2023 according to U.S. Energy Information Administration data .

Regulatory compliance further complicates scale-up. Environmental regulations governing halogenated waste streams require capital-intensive solvent recovery systems, increasing operational costs by 15-20% [5] [7]. Additionally, competition from alternative crosslinkers like ethylene glycol dimethacrylate intensifies pressure for continuous process innovation. Manufacturers address these challenges through:

  • Flow Chemistry Implementation: Continuous microreactor systems enhance heat/mass transfer, reducing reaction times by 40% and improving yield consistency [6]
  • Catalyst Immobilization: Polymer-supported base catalysts enable recycling through simple filtration, reducing base consumption by 60% per production batch
  • Hybrid Purification: Integrating membrane filtration with crystallization minimizes solvent usage while meeting stringent purity specifications (≥95% HPLC) [6]

Global market dynamics influence production strategies, with the Asia-Pacific region accounting for 40% of market volume in 2023. Manufacturers like Hubei Xinjing New Material leverage regional supply chain advantages to offset scalability challenges, while European producers (e.g., BASF) focus on high-purity grades (≥99%) for pharmaceutical applications [5]. Despite these adaptations, achieving consistent product quality across multi-ton batches remains challenging due to vinyl group polymerization during extended processing, necessitating rigorous oxygen exclusion and radical inhibitor addition (e.g., 200-500 ppm hydroquinone) [6] [10].

Properties

CAS Number

112309-98-5

Product Name

1,4-Bis(4-vinylphenoxy)butane

IUPAC Name

1-ethenyl-4-[4-(4-ethenylphenoxy)butoxy]benzene

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C20H22O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-4,7-14H,1-2,5-6,15-16H2

InChI Key

RAPXVKLHABTPOM-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=C

Canonical SMILES

C=CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=C

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